molecular formula C13H11N3OS B2716755 methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 128433-02-3

methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

Cat. No. B2716755
CAS RN: 128433-02-3
M. Wt: 257.31
InChI Key: UYOASPKPKZVTGY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a chemical compound with a molecular formula of C15H12N4OS. It is commonly referred to as MPTP and is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Organic Light-Emitting Diode (OLED) Materials

The compound has been used in the synthesis of platinum (II) complexes, which are efficient organic light-emitting structures . These complexes are important phosphor materials for modern photovoltaic devices .

Fluorescent Sensing

The compound has been grafted onto graphene quantum dots (GQDs) surface via a diazonium chemistry method . The modified GQDs exhibit multicolor photoluminescence (PL), which is desirable for applications in fluorescent sensing .

Photocatalysis

The modified GQDs, as mentioned above, also have potential applications in photocatalysis .

Photovoltaics

The photophysical properties of the platinum (II) complexes synthesized using the compound make them suitable for applications in photovoltaics .

Antioxidant and Cytotoxic Effects

Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines.

Bioimaging

The modified GQDs can also be used in bioimaging due to their particular photoluminescence (PL) properties .

Drug Discovery and Synthesis

The compound is used in a variety of scientific research applications, including drug discovery and drug synthesis.

Inhibition of Linoleate Oxygenase Activity

Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which include the compound, represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-17-11-5-3-10(4-6-11)12-9-18-13(15-12)16-8-2-7-14-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOASPKPKZVTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325650
Record name 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

CAS RN

128433-02-3
Record name 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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